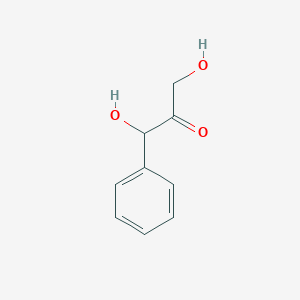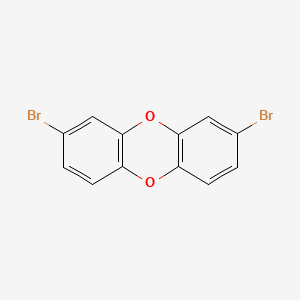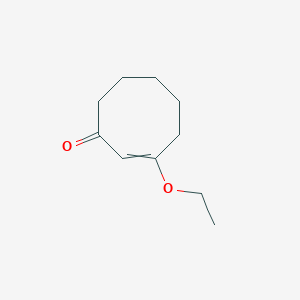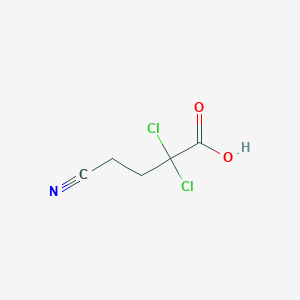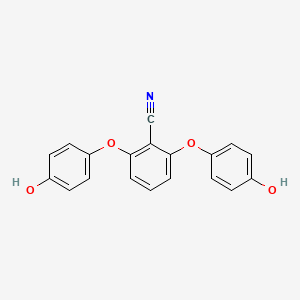![molecular formula C18H12 B14327367 1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)- CAS No. 103322-17-4](/img/structure/B14327367.png)
1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)- is a complex organic compound with the molecular formula C17H12 It is a derivative of naphthalene, where a cyclopropane ring is fused to the naphthalene structure, and a phenylmethylene group is attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)- typically involves the cyclopropanation of naphthalene derivatives. One common method is the reaction of naphthalene with a suitable cyclopropane precursor under specific conditions. For example, the reaction can be carried out using a cyclopropane carboxylate ester in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors, can be applied to scale up the production of 1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-.
化学反応の分析
Types of Reactions
1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or other reducible functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups can be introduced using reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Br2 in carbon tetrachloride (CCl4) or HNO3 in sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用機序
The mechanism of action of 1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)- involves its interaction with molecular targets through its reactive functional groups. The cyclopropane ring and phenylmethylene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects such as enzyme inhibition or receptor modulation .
類似化合物との比較
Similar Compounds
1H-Cyclopropa[a]naphthalene: Another cyclopropane-fused naphthalene derivative with different substitution patterns.
1H-Cyclopropabenzene: A simpler cyclopropane-fused aromatic compound.
1-Methylcyclopropene (1-MCP): A well-known ethylene antagonist used in agriculture.
Uniqueness
Its combination of a cyclopropane ring and a phenylmethylene group makes it a valuable compound for studying reaction mechanisms and developing new materials .
特性
CAS番号 |
103322-17-4 |
|---|---|
分子式 |
C18H12 |
分子量 |
228.3 g/mol |
IUPAC名 |
1-benzylidenecyclopropa[b]naphthalene |
InChI |
InChI=1S/C18H12/c1-2-6-13(7-3-1)10-16-17-11-14-8-4-5-9-15(14)12-18(16)17/h1-12H |
InChIキー |
JIWCJSCXCRDAJB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=C2C3=CC4=CC=CC=C4C=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


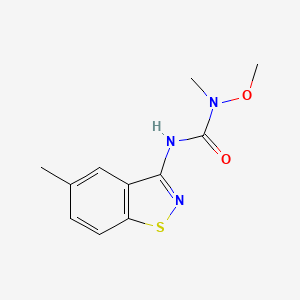
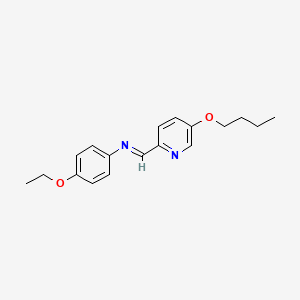
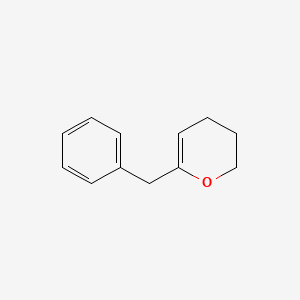
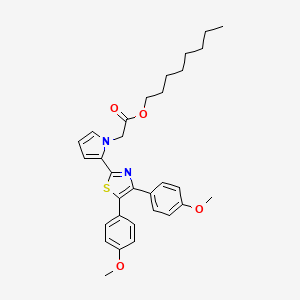
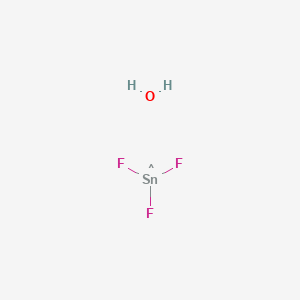
![3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14327324.png)
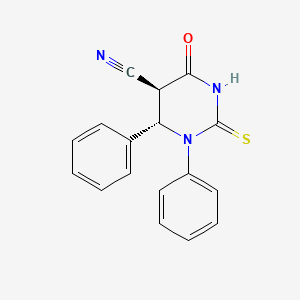
![[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene](/img/structure/B14327332.png)
